
Flucycloxuron, (Z)-
Übersicht
Beschreibung
(Z)-flucycloxuron is a flucycloxuron.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
- Effect on Tenebrio Molitor : Flucycloxuron, a novel benzoylphenylurea (BPU) derivative, demonstrated insecticidal activity when injected into newly ecdysed pupae of Tenebrio molitor. The compound caused mortality due to defective adult ecdysis and affected cuticle thickness and chitin synthesis without significantly influencing protein synthesis. Comparatively, diflubenzuron was less effective than flucycloxuron and triflumuron in inhibiting chitin biosynthesis (Soltani et al., 1993).
Reproductive Effects
- Impact on Reproduction in Mealworms : Flucycloxuron (FCX) impacted several reproductive aspects in Tenebrio molitor, such as the preoviposition and oviposition period, fecundity, egg viability, and embryonic development. It reduced the number of oocytes, ovary weight, and chorion thickness in eggs. However, it did not significantly affect the fine structure of the chorion (Hami, Taibi, & Soltani-Mazouni, 2004).
Analytical Methodology
- Determination of Residues : An automated liquid chromatographic column-switching system was developed for determining flucycloxuron residues in crops and environmental matrices. This method involved the use of an internal surface reversed-phase column, a phenyl-bonded precolumn, and an analytical reversed-phase C18 column, providing effective clean-up and determination of Z- and E-isomers of flucycloxuron (Zijtveld, Pouwelse, & Groen, 1992).
Toxicity Studies
- Impact on Cellular Models : Flucycloxuron exhibited toxic effects on the cellular model, Paramecium sp., by inhibiting growth and respiratory metabolism at specific concentrations (Rouabhi & Berrebbah, 2006).
- Acaricidal Activity : Contact activities of flucycloxuron on immature stages of mites like Tetranychus urticae and Panonychus ulmi were observed. The levels of activity varied across developmental stages, with significant penetration and irreversible transovarial activity in adult mites (Grosscurt, 1993).
- Chronic Toxicity in Mosquitofish : Chronic toxicity of flucycloxuron was evaluated in Gambusia affinis, indicating its impact on acetylcholinesterase and catalase activities. The fish showed recovery from the toxic effects after being transferred to clean water, suggesting a rapid overcoming of the insecticide-induced stress (Zaidi & Soltani, 2010).
Effect of Temperature
- Influence of Temperature on Activities : The temperature significantly influenced the acaricidal and insecticidal activities of flucycloxuron. The activity varied with temperature changes, affecting larvae of different species differently (Grosscurt & Wixley, 1991).
Eigenschaften
CAS-Nummer |
94050-53-0 |
|---|---|
Molekularformel |
C25H20ClF2N3O3 |
Molekulargewicht |
483.9 g/mol |
IUPAC-Name |
N-[[4-[[(Z)-[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33)/b31-23- |
InChI-Schlüssel |
PCKNFPQPGUWFHO-SXBRIOAWSA-N |
Isomerische SMILES |
C1CC1/C(=N/OCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)/C4=CC=C(C=C4)Cl |
SMILES |
C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl |
melting_point |
143.6 °C |
| 113036-88-7 94050-53-0 |
|
Piktogramme |
Irritant |
Synonyme |
flucycloxuron |
Dampfdruck |
4.05e-10 mmHg |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


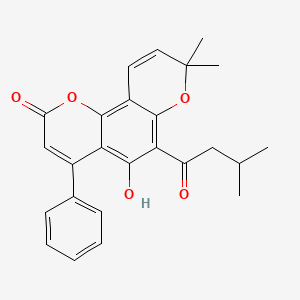
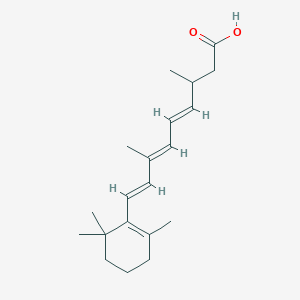

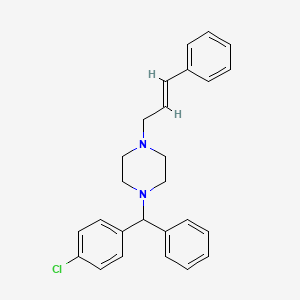
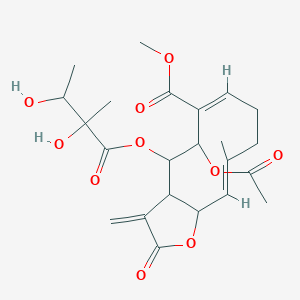
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)
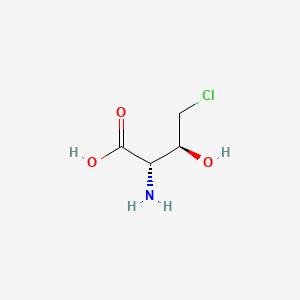

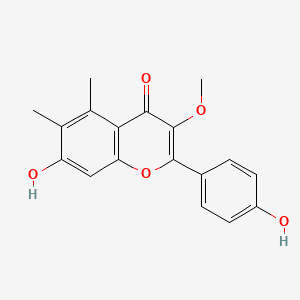
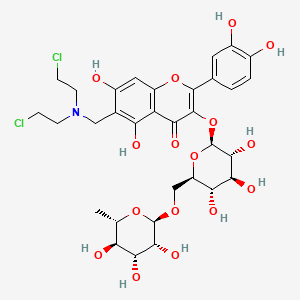
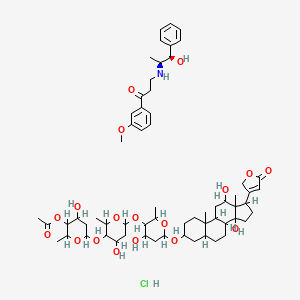
![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)
![2-N-[(Z)-(3-iodophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1239491.png)
